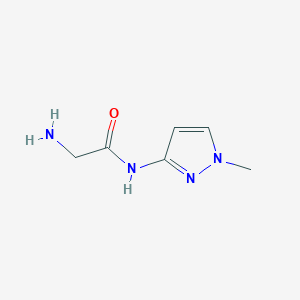

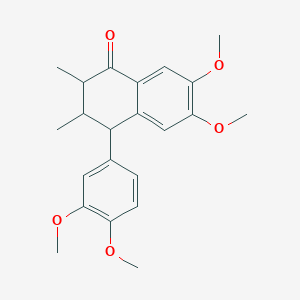

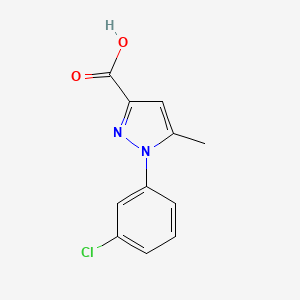

(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid

説明

(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid, or R-3-APA, is an organic compound belonging to the class of amino acids. It is a chiral compound, meaning that it has two different isomers, (R)-3-APA and (S)-3-APA. R-3-APA is a non-proteinogenic amino acid and is commonly used as a reagent for peptide synthesis. It is also used in many scientific research applications, including as a biomarker for certain types of cancer.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “D-4-acetylphe” (also known as “®-3-(4-Acetylphenyl)-2-aminopropanoic acid” or “(2R)-3-(4-acetylphenyl)-2-aminopropanoic acid”), focusing on six unique applications:

Neuropsychiatric Disorder Treatment

D-4-acetylphe: has shown potential as a selective ligand for the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders such as schizophrenia, ADHD, and bipolar disorder. Research indicates that D4R-selective ligands can modulate cognitive functions, attention, and decision-making processes . This makes D-4-acetylphe a promising candidate for developing new treatments for these conditions.

Alzheimer’s Disease Research

In the context of Alzheimer’s disease, D-4-acetylphe’s interaction with dopamine receptors is of particular interest. Dopamine D4 receptors are involved in cognitive processes, and their modulation could potentially alleviate some symptoms of Alzheimer’s . Studies are exploring how D-4-acetylphe and similar compounds can be used to develop therapeutic strategies aimed at improving cognitive function in Alzheimer’s patients.

Substance Use Disorder Therapy

D-4-acetylphe is also being investigated for its role in treating substance use disorders. The dopamine D4 receptor plays a significant role in the reward pathways of the brain, which are often hijacked by addictive substances . By targeting these receptors, D-4-acetylphe could help in developing medications that reduce cravings and withdrawal symptoms, aiding in addiction recovery.

Pharmacological Research and Drug Development

The unique structure of D-4-acetylphe makes it a valuable tool in pharmacological research. Its ability to selectively bind to dopamine D4 receptors allows researchers to study the receptor’s role in various physiological and pathological processes . This can lead to the development of more targeted and effective drugs with fewer side effects.

Molecular Dynamics and Computational Modeling

D-4-acetylphe is used in molecular dynamics and computational modeling to understand the interactions between ligands and dopamine receptors . These studies help in elucidating the structural and functional aspects of receptor-ligand interactions, which are crucial for designing new therapeutic agents.

Biochemical Pathway Analysis

In biochemical research, D-4-acetylphe is utilized to analyze the pathways involving dopamine receptors. By studying how this compound affects various signaling pathways, researchers can gain insights into the complex biochemical networks that regulate brain function and behavior . This knowledge is essential for identifying new therapeutic targets and understanding disease mechanisms.

作用機序

Target of Action

D-4-Acetylphe, also known as ®-3-(4-Acetylphenyl)-2-aminopropanoic acid or (2R)-3-(4-acetylphenyl)-2-aminopropanoic acid, is a complex compound. Compounds similar to d-4-acetylphe, such as dpp-4 inhibitors, have been shown to interact with dipeptidyl peptidase-4 (dpp-4) enzymes . These enzymes are highly expressed on the surface of intestinal epithelial cells and play a crucial role in glucose homeostasis .

Mode of Action

Dpp-4 inhibitors, which are structurally similar, improve glucose homeostasis through a mode of action related to the stabilization of the active forms of dpp-4-sensitive hormones such as incretins that enhance glucose-induced insulin secretion .

Biochemical Pathways

Dpp-4 inhibitors, which are structurally similar, are known to affect the incretin pathway . Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, the active forms of incretins are stabilized, leading to enhanced glucose-induced insulin secretion .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .

Result of Action

Dpp-4 inhibitors, which are structurally similar, are known to improve glucose tolerance and plasma insulin levels .

Action Environment

It is known that boronic acids and their esters, which are structurally similar to d-4-acetylphe, are only marginally stable in water . The rate of their hydrolysis reaction is considerably accelerated at physiological pH .

特性

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)

![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)

![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)

![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

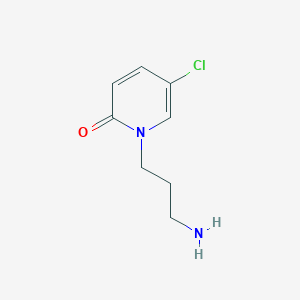

![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)